molecular formula C22H20N2O2 B392276 3-(4-Methoxyphenyl)-2-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one

3-(4-Methoxyphenyl)-2-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B392276
M. Wt: 344.4g/mol
InChI Key: LHASSXXCVHSJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxyphenyl)-2-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with 4-methylphenyl and 4-methoxyphenyl groups. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 4-methylbenzaldehyde and 4-methoxybenzaldehyde with anthranilic acid under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the quinazolinone core. Common reagents used in this synthesis include acetic acid, sulfuric acid, and sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, solvent-free or green chemistry approaches may be employed to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Quinazolinone derivatives, including this compound, have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazolinone: Lacks the 4-methyl and 4-methoxy substituents, resulting in different biological activities.

    4-Methyl-2-phenylquinazolinone: Similar structure but without the 4-methoxy group.

    4-Methoxy-2-phenylquinazolinone: Similar structure but without the 4-methyl group.

Uniqueness

3-(4-Methoxyphenyl)-2-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of both 4-methyl and 4-methoxy substituents, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H20N2O2

Molecular Weight

344.4g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C22H20N2O2/c1-15-7-9-16(10-8-15)21-23-20-6-4-3-5-19(20)22(25)24(21)17-11-13-18(26-2)14-12-17/h3-14,21,23H,1-2H3

InChI Key

LHASSXXCVHSJRC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC

Origin of Product

United States

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